

An In-depth Technical Guide to the Physicochemical Properties of Morpholine Nitrite

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Compound of Interest

Compound Name: *Morpholine nitrite*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **morpholine nitrite**. Due to the limited availability of experimental data for the simple salt, this document also extensively covers the readily occurring and well-documented nitrosation reaction of morpholine in the presence of nitrite, leading to the formation of N-nitrosomorpholine (NMOR). Understanding this reaction and the properties of NMOR is of paramount importance for researchers and professionals working with morpholine in environments where nitrites are present.

Physicochemical Properties of Morpholine Nitrite

Experimental data on the physicochemical properties of the simple salt, **morpholine nitrite**, is not readily available in the scientific literature. However, computed properties have been reported and are summarized in the table below.

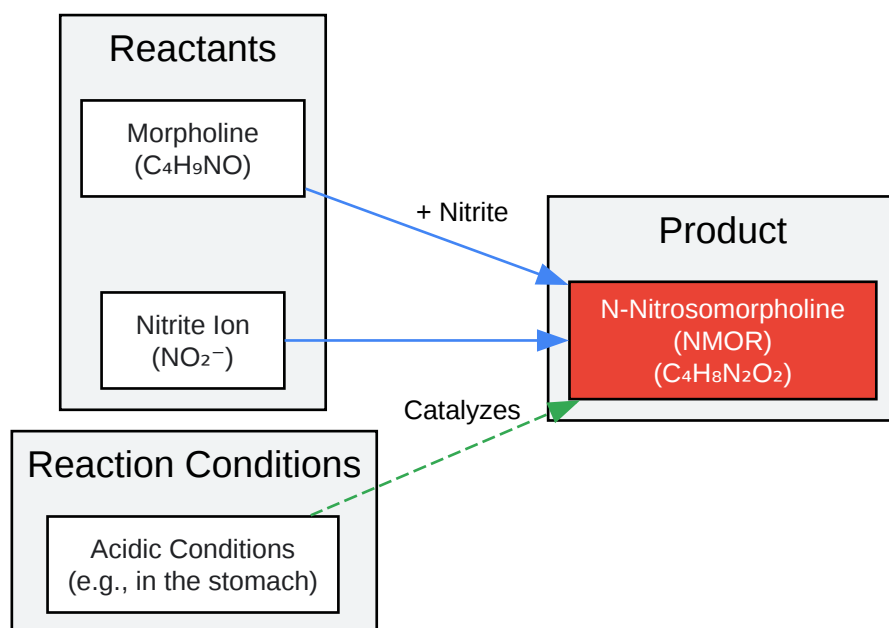
Property	Value	Source
Chemical Formula	C ₄ H ₁₀ N ₂ O ₃	[1]
Molecular Weight	134.13 g/mol	[1]
IUPAC Name	morpholine;nitrous acid	[1]
Canonical SMILES	C1COCCN1.O=NO	
InChI Key	XXPNRDQHVOYVED-UHFFFAOYSA-N	
Computed XLogP3	-0.9	[2]
Computed Hydrogen Bond Donor Count	2	
Computed Hydrogen Bond Acceptor Count	4	
Computed Rotatable Bond Count	0	
Computed Exact Mass	134.06914219 g/mol	[1]
Computed Monoisotopic Mass	134.06914219 g/mol	[1]
Computed Topological Polar Surface Area	57.0 Å ²	
Computed Heavy Atom Count	9	
Computed Formal Charge	0	

Note: The properties listed above are computationally derived and have not been experimentally verified.

The Nitrosation of Morpholine: A Critical Reaction Pathway

In the presence of nitrite ions (NO_2^-), particularly under acidic conditions, morpholine readily undergoes nitrosation to form N-nitrosomorpholine (NMOR)[3][4][5][6]. This reaction is of significant concern as NMOR is a potent carcinogen[7].

The formation of N-nitrosomorpholine from morpholine and nitrite is a critical consideration in various applications, including in the pharmaceutical and food industries, and in studies related to atmospheric chemistry[3][8].



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Figure 1: Nitrosation of Morpholine to form N-Nitrosomorpholine.

Physicochemical Properties of N-Nitrosomorpholine (NMOR)

Given the importance of the nitrosation reaction, the physicochemical properties of the resulting compound, N-nitrosomorpholine (NMOR), are well-documented and crucial for researchers to understand.

Property	Value	Source
Chemical Formula	C ₄ H ₈ N ₂ O ₂	[1][9]
Molecular Weight	116.12 g/mol	[1][9]
Appearance	Yellow crystals or a golden liquid	[9][10]
Melting Point	29 °C	[1][9]
Boiling Point	225 °C	[1][9]
Solubility in Water	Completely soluble	[1][9]
Solubility in other solvents	Soluble in DMSO, slightly soluble in methanol	[7]
Density	~1.28 g/cm ³ (estimate)	[1][9]
Flash Point	29 °C	[1][9]
Stability	Stable, but light-sensitive. Combustible.	[1][9]
Incompatibilities	Strong oxidizing agents	[1][9]

Experimental Protocols

Synthesis of N-Nitrosomorpholine

A common laboratory-scale synthesis of N-nitrosomorpholine involves the reaction of morpholine with a nitrite salt under acidic conditions.

Materials:

- Morpholine
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl) or other suitable acid
- Dichloromethane or other suitable organic solvent for extraction

- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve a known amount of morpholine in distilled water in a flask and cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite in distilled water to the cooled morpholine solution while stirring.
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. The pH should be monitored and adjusted to be acidic (typically pH 3-4).
- Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours).
- After the reaction is complete, extract the product from the aqueous solution using dichloromethane.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to yield crude N-nitrosomorpholine.
- The product can be further purified by distillation or chromatography if necessary.

Safety Precaution: N-nitrosomorpholine is a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

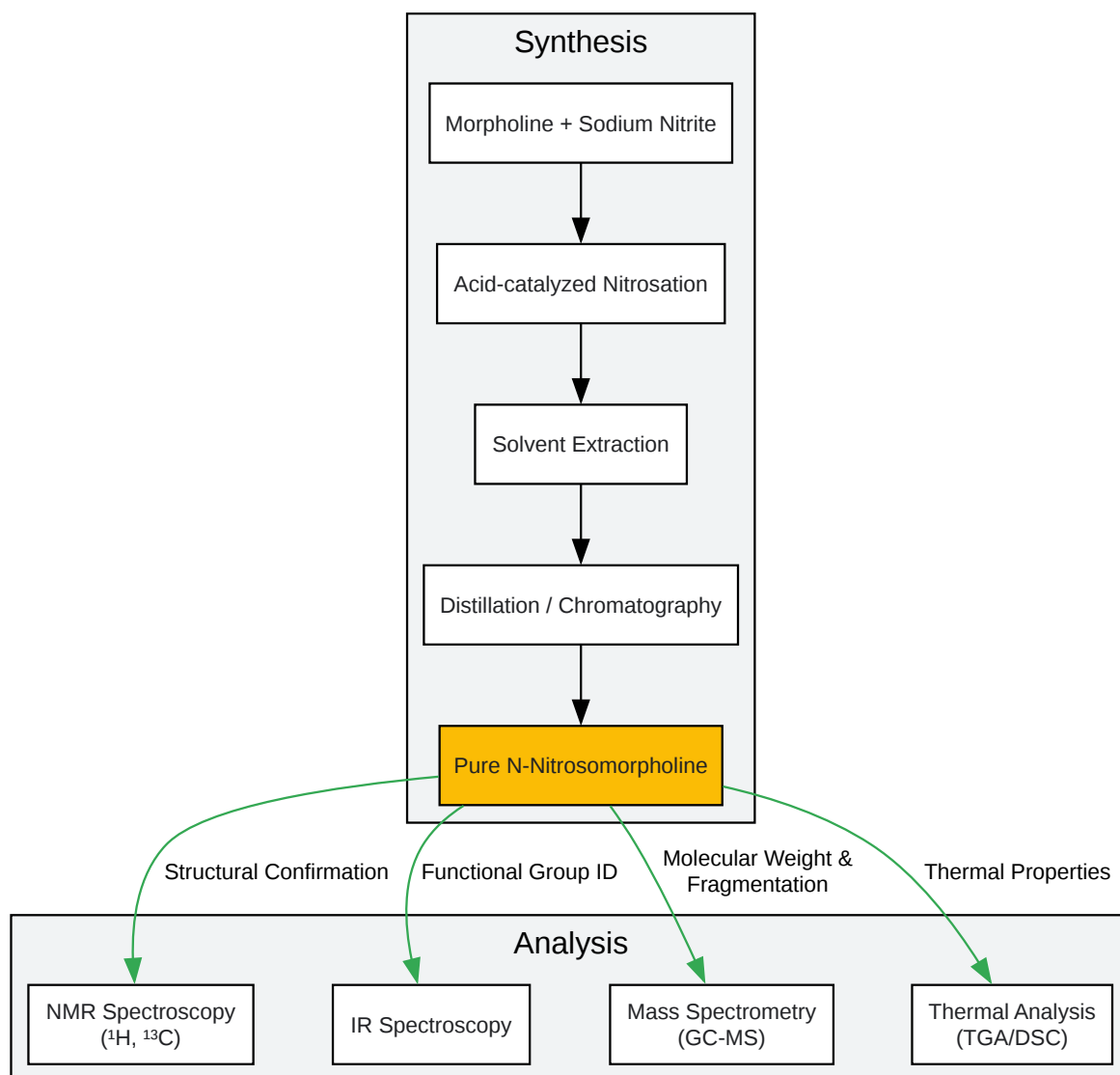
Characterization of N-Nitrosomorpholine

The identity and purity of the synthesized N-nitrosomorpholine can be confirmed using various analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the molecule. The characteristic chemical shifts of the protons and carbons in the morpholine ring and the nitroso group provide definitive structural information.
- **Infrared (IR) Spectroscopy:** The IR spectrum of N-nitrosomorpholine will show characteristic absorption bands for the N-N=O group, typically in the range of 1430-1460 cm^{-1} .
- **Mass Spectrometry (MS):** Mass spectrometry can be used to determine the molecular weight of N-nitrosomorpholine and to study its fragmentation pattern, further confirming its identity.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is particularly useful for the separation and identification of volatile compounds like N-nitrosomorpholine, especially in complex mixtures[11][12].
- **Thermal Analysis (TGA/DSC):** Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability, melting point, and boiling point of the compound[13][14].

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and analysis of N-nitrosomorpholine.



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Figure 2: Workflow for the Synthesis and Analysis of N-Nitrosomorpholine.

Conclusion

While direct experimental data on the physicochemical properties of **morpholine nitrite** as a simple salt is limited, its significance primarily lies in its role as a precursor in the formation of the potent carcinogen, N-nitrosomorpholine. This technical guide has provided the available

computed data for **morpholine nitrite** and a comprehensive overview of the critical nitrosation reaction, along with the detailed physicochemical properties and analytical methodologies for N-nitrosomorpholine. Researchers and professionals in drug development and related fields must exercise caution when working with morpholine in the presence of nitrites and should be fully aware of the potential for NMOR formation.

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